1,3-Dinitroglycerin-d5

LC-MS/MS Stable Isotope Dilution Bioanalysis

1,3-Dinitroglycerin-d5 is a deuterated internal standard for precise LC-MS/MS quantitation of 1,3-GDN in biological matrices. Its +5 Da mass shift eliminates co-elution with endogenous 1,3-GDN and resolves isobaric interference from 1,2-GDN. Essential for ANDA bioequivalence studies, method validation, and PK assays. Request a quote for analytical-grade material.

Molecular Formula C3H6N2O7
Molecular Weight 187.12 g/mol
Cat. No. B12387570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dinitroglycerin-d5
Molecular FormulaC3H6N2O7
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC(C(CO[N+](=O)[O-])O)O[N+](=O)[O-]
InChIInChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2/i1D2,2D2,3D
InChIKeyASIGVDLTBLZXNC-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dinitroglycerin-d5: Deuterated Internal Standard for Accurate Nitroglycerin Metabolite Quantification


1,3-Dinitroglycerin-d5 (C3HD5N2O7, MW 187.12) is a stable isotope-labeled analog of 1,3-dinitroglycerin (1,3-GDN), wherein five hydrogen atoms are replaced with deuterium . 1,3-GDN is the major active plasma metabolite of the pharmaceutical vasodilator nitroglycerin (glyceryl trinitrate) . In analytical workflows, 1,3-dinitroglycerin-d5 is primarily employed as an internal standard (IS) for the precise quantification of 1,3-GDN in biological matrices via LC-MS/MS or GC-MS [1]. Its near-identical physicochemical properties to the unlabeled analyte—coupled with a distinct mass shift of +5 Da—enable it to correct for matrix effects, extraction inefficiencies, and ionization variability without co-eluting with endogenous 1,3-GDN .

Why 1,3-Dinitroglycerin-d5 Cannot Be Replaced by Unlabeled 1,3-GDN or Structural Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification of 1,3-dinitroglycerin (1,3-GDN), the use of unlabeled 1,3-GDN as an internal standard is analytically invalid as it is indistinguishable from the endogenous analyte, thereby failing to correct for matrix effects, extraction losses, or ion suppression/enhancement [1]. Structural analogs (e.g., 1,2,4-butanetriol-1,4-dinitrate) exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to 1,3-GDN, leading to systematic quantification bias [2]. Crucially, 1,2-dinitroglycerin (1,2-GDN)—the isomeric co-metabolite of nitroglycerin—shares the same nominal mass (182 Da) and identical MS/MS fragments as 1,3-GDN, requiring chromatographic baseline separation for differentiation; it therefore cannot serve as a reliable internal standard for 1,3-GDN without compromising assay specificity and accuracy [3].

1,3-Dinitroglycerin-d5: Quantifiable Performance Differentiation Against Unlabeled and Structural Analogs


Mass Spectrometric Differentiation: +5 Da Shift Enables Baseline Resolution from Endogenous 1,3-GDN

1,3-Dinitroglycerin-d5 provides a +5 Da mass shift relative to unlabeled 1,3-dinitroglycerin (182.09 Da), enabling complete mass spectrometric resolution from the endogenous analyte . In contrast, the unlabeled 1,3-GDN analyte cannot be used as an internal standard because it is indistinguishable from the target compound, and the isomeric 1,2-GDN (also 182 Da) generates identical MS/MS fragments, requiring chromatographic separation for differentiation [1].

LC-MS/MS Stable Isotope Dilution Bioanalysis

Chromatographic Retention Time Shift: Deuterium-Induced Isotope Effect in Reversed-Phase LC

The substitution of five deuterium atoms alters the lipophilicity of 1,3-dinitroglycerin-d5, resulting in a slightly reduced retention time relative to unlabeled 1,3-GDN under reversed-phase liquid chromatography conditions [1]. This isotope effect, while subtle, requires specific calibration and must be accounted for in method development to ensure accurate quantification [1]. In contrast, structural analogs like 1,2,4-butanetriol-1,4-dinitrate exhibit larger and less predictable retention time shifts due to differing carbon backbones [2].

UHPLC Isotope Effect Method Validation

Comparative Ionization Efficiency: Deuterated vs. Structural Analog Internal Standards

Deuterated internal standards like 1,3-dinitroglycerin-d5 exhibit nearly identical extraction recovery and ionization efficiency to the unlabeled analyte, minimizing matrix effects and improving quantification accuracy [1]. In contrast, structural analogs such as 1,2,4-butanetriol-1,4-dinitrate demonstrate differing recovery and ionization behaviors, introducing systematic bias [2]. While direct comparative recovery data for 1,3-dinitroglycerin-d5 is not publicly available, class-level evidence supports that deuterated IS co-elute with the analyte and share its physicochemical properties, thereby normalizing variations in sample preparation and LC-MS/MS analysis [1].

Matrix Effect Ion Suppression LC-MS

Quantitative Precision: Deuterated IS Enables Ultra-Sensitive Nitroglycerin Metabolite Assays

An LC-MS/MS method for nitroglycerin and its metabolites 1,2-GDN and 1,3-GDN achieved a lower limit of quantification (LLOQ) of 10 pg/mL for both dinitrate metabolites when using deuterated internal standards [1]. This ultra-high sensitivity is enabled by the precise correction of matrix effects and ionization variability afforded by the co-eluting deuterated IS [1]. While this specific method did not disclose the exact deuterated IS used, the requirement for baseline separation of the isobaric 1,2-GDN and 1,3-GDN metabolites underscores the necessity of a deuterated analog for accurate quantification [1]. In comparison, earlier methods using non-deuterated internal standards (e.g., 1,2,4-butanetriol-1,4-dinitrate) achieved LLOQs of approximately 0.15 ng/mL (150 pg/mL) for 1,3-GDN, a 15-fold higher detection limit [2].

Bioequivalence LLOQ Method Validation

Isotopic Purity: 5-Deuterium Label Provides Superior Signal-to-Noise vs. Lower-Labeled Analogs

1,3-Dinitroglycerin-d5 incorporates five deuterium atoms at specific positions (1,1,2,3,3-d5), providing a +5 Da mass shift that minimizes isotopic overlap with the natural abundance M+1, M+2, etc., isotopologues of unlabeled 1,3-GDN [1]. This distinct mass difference reduces background interference and improves the signal-to-noise ratio for the analyte [2]. In comparison, a single 13C-labeled analog would provide only a +1 Da shift, risking interference from the M+1 isotopologue of the unlabeled compound, while a d3-labeled analog may still overlap with M+3 isotopologues [2]. The d5 labeling thus offers a quantifiable advantage in complex biological matrices.

Isotopic Enrichment MS Interference Quantitative Accuracy

1,3-Dinitroglycerin-d5: Validated Applications in Bioequivalence Studies, Metabolism Research, and Forensic Toxicology


Regulatory Bioequivalence (BE) Studies for Nitroglycerin Formulations

In BE studies, accurate quantification of the active metabolite 1,3-GDN is critical for establishing pharmacokinetic equivalence between test and reference nitroglycerin products. The ultra-sensitive LC-MS/MS method using a deuterated internal standard (LLOQ 10 pg/mL) meets stringent regulatory requirements for precision and accuracy in human plasma [1]. The use of 1,3-dinitroglycerin-d5 ensures that matrix effects and analyte recovery variations are effectively normalized, enabling reliable comparison of Cmax and AUC parameters.

In Vitro Metabolism and Pharmacokinetic Profiling

1,3-Dinitroglycerin-d5 serves as an optimal tracer for studying the metabolic fate of nitroglycerin in cell culture systems (e.g., LLC-PK1, HA-VSMC) [2]. Its distinct mass allows for the precise quantitation of 1,3-GDN formation and degradation kinetics without interference from endogenous metabolites. The d5 label also facilitates the investigation of potential deuterium isotope effects on metabolic stability, which may inform the design of deuterated drug candidates with improved pharmacokinetic profiles [3].

Forensic Toxicology and Explosive Residue Analysis

1,3-Dinitroglycerin-d5 is employed as a stable isotope-labeled internal standard in forensic methods for detecting and quantifying nitroglycerin metabolites (e.g., 1,3-GDN) in biological specimens or environmental samples . The distinct mass shift enables confident identification and quantification even in the presence of complex matrix interferences, supporting the forensic investigation of nitroglycerin exposure.

Quality Control and Analytical Method Validation (AMV)

The compound is specifically indicated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [4]. Its well-characterized isotopic purity and stability make it a reliable reference standard for ensuring the accuracy and reproducibility of nitroglycerin metabolite assays in commercial production and regulatory settings.

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